

Application Notes and Protocols for Isotope Dilution Mass Spectrometry of Azoxystrobin-d4

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoxystrobin is a broad-spectrum fungicide widely used in agriculture to protect crops from fungal diseases.[1] Its mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, which disrupts the electron transport chain and halts ATP synthesis in fungi.[1][2] Due to its widespread use, regulatory bodies and researchers require sensitive and accurate methods for the quantification of azoxystrobin residues in various environmental and biological matrices.

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard. **Azoxystrobin-d4**, a deuterium-labeled analog of azoxystrobin, is the ideal internal standard for this purpose. This document provides a detailed protocol for the quantitative analysis of azoxystrobin using **Azoxystrobin-d4** as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental ProtocolsPreparation of Standard Solutions

- 1.1. Preparation of Azoxystrobin Stock Solution (100 μg/mL):
- Accurately weigh 10 mg of analytical grade azoxystrobin standard.



- Dissolve the standard in a 100 mL volumetric flask using acetonitrile.
- Sonicate for 10-15 minutes to ensure complete dissolution.
- Bring the flask to volume with acetonitrile and mix thoroughly.
- Store the stock solution at 4°C in an amber glass vial.
- 1.2. Preparation of **Azoxystrobin-d4** Internal Standard Stock Solution (100 μg/mL):
- Accurately weigh 1 mg of Azoxystrobin-d4.
- Dissolve the standard in a 10 mL volumetric flask using acetonitrile.
- Sonicate for 10-15 minutes to ensure complete dissolution.
- Bring the flask to volume with acetonitrile and mix thoroughly.
- Store the internal standard stock solution at 4°C in an amber glass vial.
- 1.3. Preparation of Working Standard Solutions and Calibration Curve:
- Prepare a series of working standard solutions by serially diluting the azoxystrobin stock solution with an appropriate solvent (e.g., acetonitrile or matrix-matched solvent) to achieve a concentration range suitable for the expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).[3]
- Prepare a working internal standard solution by diluting the Azoxystrobin-d4 stock solution to a fixed concentration (e.g., 50 ng/mL).
- To each working standard solution, add a constant volume of the working internal standard solution. This will result in a constant concentration of Azoxystrobin-d4 in all calibration standards.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural



matrices.

- Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit, vegetable, or soil) until a uniform consistency is achieved.
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
 - Cap the tube and shake vigorously for 1 minute.
 - Centrifuge at ≥ 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars) and MgSO₄ (to remove excess water).
 - Vortex for 1 minute.
 - Centrifuge at high speed for 5 minutes.
- Final Extract Preparation:
 - Take an aliquot of the cleaned extract and add the Azoxystrobin-d4 internal standard working solution to achieve the same final concentration as in the calibration standards.
 - The extract is now ready for LC-MS/MS analysis. For some instruments and matrices, a dilution with mobile phase or reconstitution in a suitable solvent may be necessary.

LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Conditions:



Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B	Acetonitrile or Methanol with 0.1% formic acid
Gradient Elution	A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. A starting point could be: 0-1 min (95% A), 1-8 min (ramp to 5% A), 8-10 min (hold at 5% A), 10-10.1 min (return to 95% A), 10.1-15 min (reequilibrate).
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 μL
Column Temperature	40°C

3.2. Mass Spectrometry (MS) Conditions:

Parameter	Recommended Condition
Ionization Mode	Electrospray Ionization (ESI), Positive Ion Mode
Ion Source Temperature	350 - 450°C[4]
Capillary Voltage	3.0 - 5.0 kV[4]
Nebulizer Gas Flow	Instrument dependent, typically Nitrogen
Drying Gas Flow	Instrument dependent, typically Nitrogen
Collision Gas	Argon

3.3. Multiple Reaction Monitoring (MRM) Transitions:



The following MRM transitions are recommended for the quantification and confirmation of azoxystrobin and its deuterated internal standard.

Compound	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV) - Quantifier	Collision Energy (eV) - Qualifier
Azoxystrobin	404.1	372.1	344.1	~20	~25
Azoxystrobin- d4	408.1	376.1	348.1	~20	~25

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation

The quantitative data obtained from the analysis of calibration standards and samples should be summarized in tables for clear comparison.

Table 1: Calibration Curve Data

Concentration (ng/mL)	Azoxystrobin Peak Area	Azoxystrobin-d4 Peak Area	Peak Area Ratio (Azoxystrobin/Azox ystrobin-d4)
0.1	_		
0.5	_		
1			
5	_		
10	_		
50	_		
100	_		
Correlation Coefficient (r²)	>0.99		

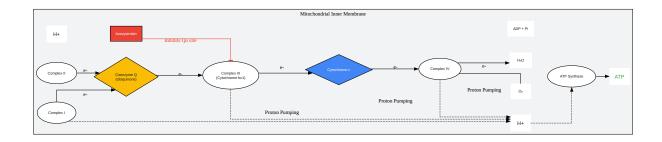


Table 2: Sample Analysis Results

Sample ID	Azoxystrobin Peak Area	Azoxystrobin- d4 Peak Area	Calculated Concentration (ng/g)	Recovery (%)
Sample 1	_			
Sample 2				
Spiked Sample	_			
Blank Sample	_			

Mandatory Visualization Azoxystrobin Mode of Action: Inhibition of Mitochondrial Respiration



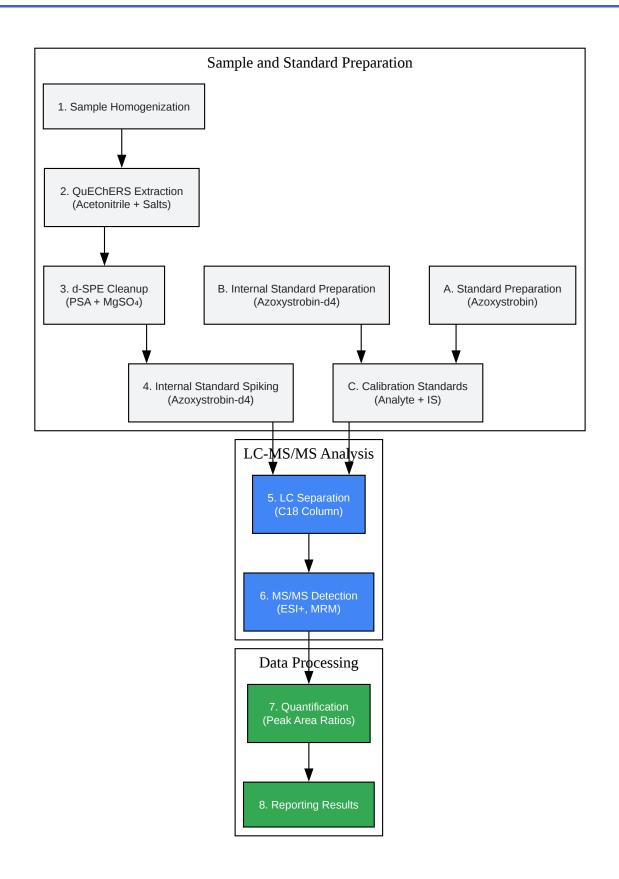


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Caption: Azoxystrobin inhibits fungal respiration at Complex III.

Experimental Workflow for Azoxystrobin Analysis



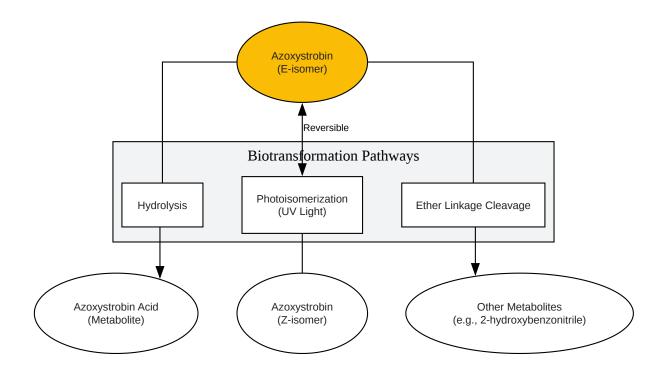


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Caption: Workflow for Azoxystrobin analysis by IDMS.



Simplified Metabolic Pathway of Azoxystrobin in Plants



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Caption: Simplified metabolic pathways of Azoxystrobin in plants.

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